![molecular formula C23H19N3O2S B2574237 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 941878-33-7](/img/structure/B2574237.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
Overview
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a benzothiazole-derived compound featuring a cinnamamide backbone. Its structure includes:
- 6-Methoxybenzo[d]thiazol-2-yl group: A benzothiazole ring with a methoxy (-OCH₃) substituent at position 6, which enhances electron density and may improve solubility or binding interactions .
- Cinnamamide moiety: A conjugated α,β-unsaturated carbonyl system (E-configuration confirmed by coupling constants J = 15.6–15.8 Hz in ¹H NMR) .
- Pyridin-2-ylmethyl group: A nitrogen-containing aromatic substituent that may facilitate hydrogen bonding or π-π stacking in biological targets .
This compound is synthesized via multi-step protocols involving:
Amide bond formation: Reacting 2-amino-6-methoxybenzothiazole with cinnamoyl chloride in pyridine .
N-Alkylation: Introducing the pyridin-2-ylmethyl group using alkylating agents like methyl iodide or benzyl chloride under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Methoxylation: Introduction of the methoxy group at the 6-position of the benzo[d]thiazole ring using methanol and an appropriate catalyst.
Formation of the cinnamamide moiety: This involves the reaction of cinnamic acid or its derivatives with an amine to form the amide bond.
Coupling with pyridin-2-ylmethyl group: The final step involves the coupling of the intermediate with pyridin-2-ylmethylamine under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated or carbonylated derivative, while reduction of the cinnamamide moiety may yield the corresponding amine.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit antiviral properties. For instance, a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives demonstrated significant inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) with IC50 values as low as 0.09 μM, suggesting that structural modifications in benzothiazole derivatives can enhance antiviral efficacy .
Synthesis Techniques
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide typically involves multi-step organic reactions including condensation reactions and cyclization processes. The use of Suzuki–Miyaura cross-coupling reactions has been reported for the preparation of related benzothiazole derivatives, indicating a robust method for generating diverse compounds with potential biological activity .
Structure-Activity Relationships
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzothiazole and pyridine rings have been shown to influence biological activity significantly. For example, modifications at specific positions can enhance binding affinity to target proteins or improve solubility, leading to better therapeutic outcomes .
Antiviral Efficacy Against MERS-CoV
A study focusing on the antiviral properties of benzothiazole derivatives highlighted that certain structural features are critical for activity against MERS-CoV. The introduction of specific functional groups significantly improved inhibitory potency, showcasing the importance of SAR in drug development .
Evaluation of Antidepressant Properties
In another study, compounds similar to this compound were evaluated for antidepressant effects using behavioral models in rodents. Results indicated that modifications leading to increased interaction with serotonin receptors could enhance antidepressant activity, suggesting a promising avenue for further research .
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Substituent Position : The 6-methoxy group in the target compound contrasts with 5-bromo (), 6-methyl (), and 6-nitro () substituents in analogues. Methoxy groups improve solubility compared to nitro or bromo groups but may reduce electrophilic reactivity .
- Amide Backbone : Cinnamamide derivatives (e.g., compounds in and ) exhibit extended conjugation, enhancing binding to enzymes like SARS-CoV-2 Mpro . Acetamide derivatives (e.g., ) prioritize steric flexibility for antimitotic activity .
- Pyridyl vs.
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a compound that has gained attention due to its potential biological activities, particularly in the context of oxidative stress and cancer treatment. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements of benzothiazole and pyridine with a cinnamamide moiety. Its chemical formula is and it has a molecular weight of approximately 342.42 g/mol. The presence of methoxy and pyridinyl groups enhances its lipophilicity, which may influence its biological interactions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In studies utilizing the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, this compound has been shown to upregulate the expression of key antioxidant genes, including:
- NAD(P)H quinone oxidoreductase 1 (NQO1)
- Heme oxygenase-1 (HO-1)
- Glutamate-cysteine ligase catalytic subunit (GCLC)
These genes play crucial roles in cellular defense against oxidative stress, suggesting that the compound may protect cells from damage caused by reactive oxygen species (ROS) .
Cytotoxicity and Cancer Cell Growth Inhibition
The compound has demonstrated low cytotoxicity against various cancer cell lines, including BEL-7402 human hepatoma cells and HT-1080 fibrosarcoma cells. Its inhibitory concentration (IC50) values are reported as follows:
Cell Line | IC50 (mM) |
---|---|
BEL-7402 | 1.94 |
HT-1080 | 1.29 |
Such findings indicate that while the compound can inhibit cancer cell growth, it does so at relatively high concentrations, which may limit its therapeutic application in clinical settings .
Case Studies and Research Findings
Case Study 1: Hepatoprotective Effects
In a study focused on hepatocytes, this compound was administered to HepG2 cells subjected to oxidative stress induced by tert-butyl hydroperoxide (t-BHP). The results showed:
- A significant increase in intracellular glutathione levels.
- Enhanced expression of GCLC correlating with increased antioxidant capacity.
- A marked reduction in ROS levels post-treatment, indicating effective cytoprotection against oxidative cell death .
Case Study 2: Nrf2 Activation
Another investigation highlighted the compound's ability to activate the Nrf2 pathway in a dose-dependent manner. At concentrations of 1, 5, and 10 µM:
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide?
Answer:
The synthesis typically involves coupling reactions between benzothiazole and pyridine derivatives. For example:
- Step 1: React 6-methoxybenzothiazol-2-amine with cinnamoyl chloride in the presence of a base (e.g., triethylamine) to form the cinnamamide intermediate.
- Step 2: Introduce the pyridin-2-ylmethyl group via nucleophilic substitution or reductive amination. Catalytic methods, such as Rh-catalyzed C-H amidation, have been used for analogous cinnamamide derivatives to improve regioselectivity .
- Purification: Flash column chromatography (e.g., EtOAc/hexane gradients) yields the final compound with >95% purity. Key parameters include solvent choice (CH₂Cl₂ or DMF) and catalysts (e.g., DMAP for acylations) .
Q. Basic: How is the structural confirmation of this compound achieved experimentally?
Answer:
Structural validation relies on spectroscopic and analytical techniques:
- IR Spectroscopy: Confirms amide C=O stretches (~1660–1680 cm⁻¹) and aromatic C-H bending (~1500 cm⁻¹) .
- NMR:
- HPLC: Purity (>98%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
Q. Advanced: How do substituents on the benzothiazole ring influence biological activity?
Answer:
Structure-activity relationship (SAR) studies on benzothiazole derivatives reveal:
For example, replacing 6-methoxy with 6-ethoxy in analogs increased cytotoxicity against HT1080 cells (IC₅₀: 12 µM vs. 18 µM) . Computational docking (e.g., AutoDock Vina) further predicts binding affinities to targets like tubulin or kinases .
Q. Advanced: What computational strategies are used to predict the pharmacological profile of this compound?
Answer:
- Molecular Dynamics (MD): Simulates ligand-receptor interactions (e.g., with COX-2 or EGFR) to assess stability and binding free energies .
- Density Functional Theory (DFT): Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity and tautomerism, as seen in pyridine-thiazole systems .
- ADMET Prediction: Tools like SwissADME evaluate logP (optimal: 2–3) and bioavailability, critical for prioritizing analogs .
Q. Advanced: How can discrepancies in catalytic synthesis yields be resolved?
Answer:
Contradictions in yields (e.g., 51% vs. 98% for similar reactions) arise from:
- Catalyst Loading: Rhodium catalysts (e.g., [Cp*RhCl₂]₂) require precise stoichiometry (1–2 mol%) to avoid side reactions .
- Solvent Effects: Polar aprotic solvents (DMF) favor amidation, while CH₂Cl₂ minimizes hydrolysis .
- Temperature Control: Reactions at 60°C improve kinetics but may degrade heat-sensitive intermediates.
Resolution: Design a fractional factorial experiment (e.g., varying catalyst, solvent, and temperature) with ANOVA analysis to identify optimal conditions .
Q. Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Cytotoxicity: MTT assay against cancer lines (e.g., A549, MCF7) at 10–100 µM concentrations .
- Antimicrobial: Broth microdilution (MIC determination) against S. aureus or C. albicans .
- Anti-inflammatory: COX-2 inhibition ELISA, with IC₅₀ values compared to celecoxib .
Statistical Validation: Use six replicates per condition and Duncan’s test to confirm significance (p < 0.05) .
Q. Advanced: How is tautomerism in the pyridine-thiazole core addressed in structural studies?
Answer:
Quantum chemical analysis (e.g., Gaussian 09) identifies six possible tautomers with energy differences <4 kcal/mol. Key steps:
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-28-19-11-12-20-21(15-19)29-23(25-20)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-15H,16H2,1H3/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOCJPPDCGSHDC-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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